{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
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Overview
Description
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the reaction of 4-(chloromethyl)phenylmethanol with imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole ring attacks the chloromethyl group, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 3-[(1H-imidazol-4-yl)methyl]benzaldehyde or 3-[(1H-imidazol-4-yl)methyl]benzoic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- {3-[(1H-imidazol-2-yl)methyl]phenyl}methanol
Uniqueness
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is unique due to the specific positioning of the imidazole ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
Properties
CAS No. |
1314969-11-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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